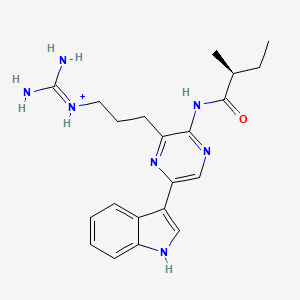

oxidized Cypridina luciferin(1+)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H28N7O+ |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

diaminomethylidene-[3-[6-(1H-indol-3-yl)-3-[[(2S)-2-methylbutanoyl]amino]pyrazin-2-yl]propyl]azanium |

InChI |

InChI=1S/C21H27N7O/c1-3-13(2)20(29)28-19-17(9-6-10-24-21(22)23)27-18(12-26-19)15-11-25-16-8-5-4-7-14(15)16/h4-5,7-8,11-13,25H,3,6,9-10H2,1-2H3,(H4,22,23,24)(H,26,28,29)/p+1/t13-/m0/s1 |

InChI Key |

PSYJEEMZZIZTSR-ZDUSSCGKSA-O |

Isomeric SMILES |

CC[C@H](C)C(=O)NC1=NC=C(N=C1CCC[NH+]=C(N)N)C2=CNC3=CC=CC=C32 |

Canonical SMILES |

CCC(C)C(=O)NC1=NC=C(N=C1CCC[NH+]=C(N)N)C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Mechanistic Investigations of Oxidized Cypridina Luciferin 1+ Formation and Emission

Enzymatic Oxidation Pathway by Cypridina Luciferase (CLase)

The bioluminescent reaction in Cypridina is a classic example of a luciferase-catalyzed oxidation. msu.ruwikipedia.org The enzyme, Cypridina luciferase (CLase), plays a crucial role in facilitating the efficient conversion of Cypridina luciferin (B1168401) into its light-emitting form. nih.gov

Molecular Oxygen Involvement and Reaction Stoichiometry

The reaction can be summarized as follows: Cypridina luciferin + O₂ → Oxidized Cypridina luciferin + CO₂ + Light wikipedia.org

This reaction highlights the role of CLase as an oxygenase, specifically a Cypridina-luciferin:oxygen 2-oxidoreductase (decarboxylating). wikipedia.org

Proposed Catalytic Mechanisms for Light Emission

The catalytic mechanism of CLase is believed to involve several key steps that lead to the efficient production of light. The enzyme provides a specific binding site for Cypridina luciferin, creating a microenvironment conducive to the oxidation reaction. nih.gov It is hypothesized that CLase not only accelerates the reaction with molecular oxygen but also shields the excited-state product from non-radiative decay pathways, thereby enhancing the quantum yield of luminescence. nih.gov

The prevailing theory suggests the formation of a dioxetanone intermediate. nih.govresearchgate.net This high-energy, four-membered ring peroxide is formed from the reaction of luciferin with oxygen. researchgate.net The subsequent decomposition of this unstable intermediate is the key chemiexcitation step, leading to the formation of CO₂ and the electronically excited singlet state of oxidized Cypridina luciferin. nih.govresearchgate.net The relaxation of this excited state to the ground state results in the emission of a photon of light. wikipedia.org

Chemiluminescent Oxidation of Cypridina Luciferin and Analogs

While the enzymatic reaction is highly efficient, Cypridina luciferin and its analogs can also undergo chemiluminescence in the absence of CLase, albeit with lower efficiency. mdpi.com Studying these non-enzymatic reactions provides valuable insights into the fundamental chemistry of the light-emitting process.

Non-Enzymatic Oxidation Pathways and Conditions

Spontaneous luminescence of Cypridina luciferin can be observed in certain aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO). mdpi.com This indicates that the inherent chemical properties of the luciferin molecule are sufficient for light emission, though the efficiency is significantly lower than in the presence of the enzyme. mdpi.com The presence of molecules with hydrophobic cavities, such as cyclodextrins and serum albumins, can enhance the chemiluminescence of Cypridina luciferin and its analogs, likely by providing a more hydrophobic environment that mimics the active site of the luciferase. mdpi.com

Intermediates in the Oxidation Process

The key intermediate in both the enzymatic and non-enzymatic oxidation of Cypridina luciferin is believed to be a dioxetanone. nih.govresearchgate.net The formation of this intermediate is a critical step leading to chemiexcitation. nih.gov In the chemiluminescence of Cypridina luciferin analogs, the decomposition of the dioxetanone intermediate leads to two potential light-emitting species: the singlet-excited state of the neutral oxyluciferin analog and its conjugate base. worldscientific.com The ratio of these two emitters is influenced by the pH of the medium. worldscientific.com

Theoretical Models of Luminescence Quantum Yield

The quantum yield of a bioluminescent reaction is a measure of its efficiency in converting chemical energy into light. The Cypridina system is known for its high quantum yield, which is approximately 0.3. msu.ru Theoretical models have been developed to understand the factors that contribute to this high efficiency.

These models often focus on the properties of the dioxetanone intermediate and the transition state of its decomposition. nih.gov For instance, studies on Cypridina luciferin analogs have shown that the presence of an electron-donating group on the aryl substituent leads to a high chemiluminescence quantum yield. nih.gov This is explained by the charge transfer-induced luminescence (CTIL) mechanism, where the electron-donating group imparts a strong intramolecular charge transfer (ICT) character to both the transition state and the singlet-excited product. nih.gov The similarity in their ICT character facilitates an efficient transition to the excited state, thus enhancing the quantum yield. nih.gov

| Factor | Description |

| Chemical Yield (Φc) | The efficiency of the chemical reactions leading to the formation of the key intermediate, the dioxetanone. |

| Excitation Yield (Φe) | The fraction of the dioxetanone molecules that, upon decomposition, produce the singlet-excited state of the emitter (oxidized luciferin). |

| Fluorescence Quantum Yield (Φf) | The efficiency of the excited emitter in releasing its energy as a photon of light. |

Interactive Data Table: Factors Affecting Luminescence (This is a simplified representation for illustrative purposes)

| Condition | Relative Luminescence Intensity | Key Factor Influenced |

|---|---|---|

| Cypridina Luciferin + CLase | High | All three factors (Φc, Φe, Φf) are optimized by the enzyme. |

| Cypridina Luciferin in DMSO | Low | Lower Φc and Φe compared to the enzymatic reaction. |

Charge Transfer-Induced Luminescence (CTIL) Mechanism

The light-emitting step in Cypridina bioluminescence is believed to proceed through a chemically initiated electron exchange luminescence (CIEEL) or a related charge-transfer mechanism. The Charge Transfer-Induced Luminescence (CTIL) model offers a framework for understanding this process, particularly concerning the decomposition of the key intermediate, a dioxetanone. acs.org

In related systems, theoretical studies have detailed a pathway where the thermal decomposition of a dioxetanone intermediate occurs in an asynchronous, two-stage process. acs.org This process begins with the breaking of the weak O-O bond in the dioxetanone ring. This initial step generates a charge-transfer (CT) diradical species. acs.org Immediately following this, the C-C bond of the four-membered ring cleaves, which is coupled with a simultaneous back charge transfer. acs.org This back charge transfer is crucial as it populates the excited state of the resulting carbonyl fragment (in this case, oxyluciferin), which is ultimately responsible for light emission. acs.org The efficiency of this process can be significantly influenced by the presence of electron-donating groups, which lower the activation energy for the initial O-O bond cleavage. acs.org The polarity of the solvent environment also plays a critical role, potentially shifting the mechanism between a concerted CTIL process and a complete one-electron transfer (CIEEL) where radical ions dissociate. acs.org

Role of Excited State Formation and Decay

The fundamental principle of Cypridina bioluminescence is the enzyme-catalyzed oxidation of a substrate, luciferin, to produce light. wikipedia.orgresearchgate.net The reaction involves Cypridina luciferin, molecular oxygen, and the enzyme Cypridina luciferase. mdpi.commdpi.com This reaction proceeds through several steps: an initial oxidation step, followed by an excitation step where the product, oxyluciferin, is generated in a singlet excited state. mdpi.commdpi.com The final step is the decay of this excited oxyluciferin to its electronic ground state, which results in the emission of a photon of light. wikipedia.orgmdpi.com

The chemical yield of the high-energy dioxetanone intermediate.

The efficiency of producing oxyluciferin in its singlet excited state from the decomposition of the intermediate.

The fluorescence quantum yield of the excited oxyluciferin itself.

The enzyme, Cypridina luciferase, plays a critical role in enhancing the efficiency of this process, in part by optimizing the environment for the excited oxyluciferin to maximize light emission. mdpi.com The decay of the light intensity over time, after an initial flash, follows the kinetics of a monomolecular reaction, where the light intensity is proportional to the reaction velocity. nih.gov

Oxidation-Reduction Potentials of the Luciferin-Oxyluciferin System

Early investigations into the electrochemical properties of the Cypridina luciferin-oxyluciferin system provided insight into its redox behavior. The oxidation-reduction potential of the system was determined using a "bracketing" method, where it was compared against redox systems with known potentials. nih.govnih.govresearchgate.net

At a pH of 7.7, the potential for the luciferin-oxyluciferin couple was found to lie between that of quinhydrone, which oxidizes luciferin, and anthraquinone (B42736) 2-6-di Na sulfonate, which can reduce oxyluciferin. nih.govnih.govresearchgate.net This places the potential somewhere between +0.24 volts and -0.22 volts. nih.govnih.gov Redox systems with potentials within this range were observed to neither oxidize the luciferin nor reduce the oxyluciferin. nih.govnih.gov

Interactive Data Table: Redox Potential Bracketing for Cypridina Luciferin-Oxyluciferin System at pH 7.7

| Compound | Redox Potential (E₀' at pH 7.7) | Effect on Luciferin/Oxyluciferin | Reference |

| Quinhydrone | +0.24 V | Oxidizes Luciferin | nih.gov, nih.gov |

| Cypridina Luciferin/Oxyluciferin | Between +0.24 V and -0.22 V | Irreversible System | nih.gov, nih.gov |

| Anthraquinone 2-6-di Na sulfonate | -0.22 V | Reduces Oxyluciferin | nih.gov, nih.gov |

Enzymological and Protein Interactions with Oxidized Cypridina Luciferin 1+

Cypridina Luciferase (CLase) Substrate Binding and Turnover

The catalytic action of CLase on Cypridina luciferin (B1168401) is a rapid process that does not require ATP, unlike firefly luciferase. targetingsystems.netneb.com The reaction involves only the enzyme, the luciferin substrate, and molecular oxygen. msu.runeb.com The secreted nature of Cypridina luciferase makes it a valuable tool in reporter gene assays, as its activity can be measured from the supernatant of cultured cells without necessitating cell lysis. targetingsystems.netneb.com

The binding of Cypridina luciferin to CLase creates a stable enzyme-substrate complex. msu.ru This interaction is crucial for the subsequent oxidative reaction that leads to light emission. msu.ru The luciferase itself is a single-subunit protein with a molecular mass of approximately 62.2 kDa and contains numerous disulfide bonds that contribute to its stability. msu.ru While the precise catalytic mechanism is still under investigation, it is understood that the enzyme facilitates the oxidative decarboxylation of the luciferin. msu.ruresearchgate.net

Research suggests that the hydrophobic environment within the active site of Cypridina luciferase plays a significant role in the efficiency of the light-emitting reaction. nih.gov Fluorometric titration analyses of the complex formed between oxidized Cypridina luciferin and CLase have indicated that the luciferin molecule is situated within a hydrophobic pocket of the enzyme. nih.gov This sequestration from the aqueous solvent is hypothesized to be a key factor in maximizing the quantum yield of the bioluminescence. nih.gov

Chiral Specificity in CLase-Mediated Oxidation

Cypridina luciferin possesses a chiral center at its sec-butyl moiety, leading to the existence of (R)- and (S)-enantiomers. mdpi.comnih.gov While naturally occurring Cypridina luciferin is the (S)-enantiomer, studies have explored the interaction of both enantiomers with CLase. isbc-isls2024.com

Interestingly, both (R)- and (S)-Cypridina luciferin act as substrates for CLase, producing light upon oxidation. mdpi.comnih.govisbc-isls2024.com This is a notable exception among luciferases, as many, like firefly luciferase, exhibit strict stereospecificity. mdpi.com However, the efficiency of the reaction differs significantly between the two enantiomers. The reaction of (S)-Cypridina luciferin with CLase results in a maximum luminescence intensity that is approximately 10 times higher than that of the (R)-enantiomer. mdpi.comnih.govisbc-isls2024.com

Kinetic analyses have revealed that the Michaelis-Menten constant (Km) of CLase for (R)-Cypridina luciferin is about three times lower than for the (S)-enantiomer, suggesting a higher binding affinity for the (R)-form. mdpi.comnih.govisbc-isls2024.com Despite this higher affinity, the turnover rate for (R)-Cypridina luciferin is slower, leading to its less efficient light production. mdpi.comnih.gov Chiral high-performance liquid chromatography (HPLC) analysis of the reaction with racemic luciferin confirmed that the (R)-enantiomer is consumed at a slower rate than the (S)-enantiomer. mdpi.comresearchgate.netnih.gov

Table 1: Kinetic Parameters of Cypridina Luciferase with Luciferin Enantiomers

| Enantiomer | Relative Maximum Luminescence Intensity | Km (μM) | Relative Consumption Rate |

|---|---|---|---|

| (S)-Cypridina Luciferin | ~10-fold higher | ~0.75 mdpi.com | Faster mdpi.comnih.gov |

| (R)-Cypridina Luciferin | 1 | ~0.23 mdpi.com | Slower mdpi.comnih.gov |

The ability of Cypridina luciferase to process both enantiomers, albeit with different efficiencies, provides insight into the enzyme's active site architecture. The enzyme clearly recognizes the chiral center of the luciferin molecule, as evidenced by the different kinetic parameters and luminescence outputs. mdpi.com The slower turnover of the (R)-enantiomer, despite its stronger binding, suggests that its orientation within the active site may be less optimal for the catalytic steps following substrate binding. mdpi.comisbc-isls2024.com

Pseudo-Luciferase Activity of Non-Canonical Proteins

Recent and surprising discoveries have shown that some proteins, not classified as luciferases, can catalyze the luminescent oxidation of Cypridina luciferin. This phenomenon has been termed "pseudo-luciferase activity."

One of the most striking examples is the spike (S) protein of the SARS-CoV-2 virus. nih.govfigshare.comnih.gov This protein was found to catalyze the light emission of Cypridina luciferin, a reaction not observed with other proteins like those found in human saliva. nih.govfigshare.comnih.gov This selective luminescence is attributed to the enzymatic recognition of the 3-(1-guanidino)propyl group of the luciferin molecule at the interfaces between the units of the spike protein. nih.govfigshare.comnewswise.com This discovery opens up novel avenues for the development of rapid, antibody-free antigen detection methods. nih.govfigshare.comnih.gov

Another protein demonstrating such activity is human plasma alpha 1-acid glycoprotein (B1211001) (hAGP). nih.govmdpi.com The mixture of hAGP and Cypridina luciferin produces light, with an intensity significantly higher than that observed with other proteins like ovalbumin, human serum albumin, or bovine serum albumin. nih.govmdpi.com The luminescence is inhibited by chlorpromazine (B137089), a known ligand of hAGP, suggesting the involvement of the protein's drug-binding pocket. nih.govmdpi.com Interestingly, the Km value of hAGP for Cypridina luciferin was found to be comparable to that of CLase, indicating a high affinity for the substrate. mdpi.com Sequence analysis has also revealed partial similarity between hAGP and known CLases in regions associated with the drug-binding site. nih.govmdpi.com

Human Plasma Alpha 1-Acid Glycoprotein (hAGP) Interactions

Human plasma alpha 1-acid glycoprotein (hAGP), a protein known for its drug-binding capabilities, has been shown to induce light emission from Cypridina luciferin, demonstrating an enzymological similarity to Cypridina luciferase. mdpi.comnih.gov When mixed, hAGP and Cypridina luciferin produce a glow-type light emission. nih.gov The interaction is notably more efficient at producing light compared to other plasma proteins. mdpi.comnih.gov

Studies measuring the total luminescence intensity over 60 seconds found that the light produced in the presence of hAGP was significantly higher than with other proteins such as ovalbumin (OVA), human serum albumin (HSA), or bovine serum albumin (BSA). mdpi.comnih.gov Specifically, the luminescence was over 12.6-fold higher than with the other tested albumins. mdpi.comnih.govresearchgate.net This suggests a higher affinity or a more suitable catalytic environment for the luciferin within the hAGP molecule. researchgate.net The structural integrity of hAGP is crucial for this activity; when hAGP is heat-treated, the resulting luminescence from Cypridina luciferin is diminished. mdpi.comnih.gov

Further evidence of a specific binding interaction comes from inhibition studies. Chlorpromazine, a substance known to bind to hAGP, effectively inhibits the luminescence of Cypridina luciferin when hAGP is present. mdpi.comnih.gov This inhibitory effect is also observed in the standard reaction with recombinant CLase, suggesting that chlorpromazine may block the binding site for the luciferin in both proteins. nih.gov

Adding to this evidence, a BlastP analysis revealed a partial amino acid sequence similarity between hAGP and known Cypridina luciferases. mdpi.comnih.gov This region of similarity includes amino acid residues that are involved in the drug-binding pocket of hAGP, reinforcing the idea that this pocket may function as a catalytic site for luciferin oxidation. mdpi.comresearchgate.net

| Protein | Relative Luminescence Intensity (vs. BSA) |

|---|---|

| Human Plasma Alpha 1-Acid Glycoprotein (hAGP) | 12.6-fold higher |

| Ovalbumin (OVA) | Lower than hAGP (19.9-fold lower) |

| Human Serum Albumin (HSA) | Lower than hAGP (16.1-fold lower) |

| Bovine Serum Albumin (BSA) | Baseline |

Viral Protein Catalysis of Oxidative Luminescence

Remarkably, the catalysis of Cypridina luciferin's oxidative luminescence is not limited to its native enzyme or mammalian proteins. The spike (S) protein of the SARS-CoV-2 virus has been identified as a catalyst for this light-emitting reaction, exhibiting what is described as pseudo-luciferase activity. acs.orgnih.gov This catalytic function is specific to the S protein, as no similar activity was observed with other salivary proteins. acs.orgnih.gov

The reaction is selective, stemming from the enzymatic recognition of the 3-(1-guanidino)propyl group in the luciferin molecule at the interfaces between the units of the S protein. acs.orgnih.gov This specificity allows for the direct detection of the spike protein, for instance in human saliva, without the need for pre-labeling with a conventional luciferase enzyme. nih.gov The structural form of the S protein influences its catalytic efficiency. The trimeric S protein, which is its form on the viral surface, demonstrates a 2.7-fold higher catalytic efficiency than the monomeric form. nih.gov

The luminescence intensity is proportional to the concentration of the trimeric S protein over a certain range (e.g., 2.5–30 μg/mL in human saliva), making this interaction a potential basis for novel antigen detection methods. nih.govnewswise.com The detection limits in both buffer systems and human saliva are comparable, highlighting the robustness of the specific interaction. newswise.com The reaction kinetics are characterized as "flash-type," with a notable decrease in luminescence intensity within the first minute, a common feature in bioluminescence systems using imidazopyrazinone-type luciferins. newswise.com

| Protein Form | Catalytic Efficiency | Key Finding |

|---|---|---|

| Monomeric SARS-CoV-2 S Protein | Baseline | Catalyzes luminescence with Cypridina luciferin. nih.gov |

| Trimeric SARS-CoV-2 S Protein | 2.7-fold higher than monomeric | Shows enhanced catalytic efficiency. nih.gov |

| S1 and S2 Subunits | Less efficient than full-length | The full-length protein is required for optimal activity. nih.gov |

| Other Salivary Proteins | No catalytic function observed | Demonstrates specificity of the S protein interaction. acs.orgnih.gov |

Inhibitory and Enhancing Modulators of Luminescence

The light-emitting reaction of Cypridina luciferin is sensitive to a variety of modulators that can either inhibit or enhance the luminescence.

Inhibitors:

Light: The luminescence of a Cypridina luciferin-luciferase solution can be inhibited by exposure to high-intensity light, specifically in the blue-to-violet spectrum (approximately 4600 Å to 3800 Å). nih.gov The luciferin molecule itself, not the luciferase enzyme, is the component affected by the light. nih.gov

Chemical Compounds:

Chlorpromazine: This molecule inhibits the luminescence catalyzed by both hAGP and recombinant CLase, likely by blocking the luciferin binding site. mdpi.comnih.gov

EDTA and EGTA: The bioluminescent reaction catalyzed by Cypridina luciferase is inhibited by these chelating agents, which suggests that divalent cations may play a role in the enzyme's activity. msu.ru

Sulfanilamide (B372717): In neutral solutions, sulfanilamide inhibits luminescence in a manner that resembles the effect of hydrogen ions, suggesting an interaction with the enzyme. researchgate.net

Enantiomers: Cypridina luciferin exists as two enantiomers, (R) and (S). While CLase can use both for the luminous reaction, the maximum luminescence intensity with (R)-CypL is significantly lower than with (S)-CypL. mdpi.com In other systems, such as the firefly, the non-natural enantiomer acts as an inhibitor of the reaction. mdpi.com

pH: Acidic conditions (pH below the optimum) reduce luminescence intensity. researchgate.net The apparent activation energy of the reaction increases as the pH decreases. researchgate.net

Enhancers:

Enzyme Environment: The Cypridina luciferase enzyme plays a crucial role not only in catalyzing the reaction but also in providing a hydrophobic environment that enhances the light emission efficiency of the resulting oxidized luciferin. mdpi.com The fluorescence of Cypridina oxyluciferin is reportedly enhanced when it is within the luciferase enzyme. mdpi.com

| Modulator | Effect | Mechanism/Target |

|---|---|---|

| Light (Blue-to-Violet) | Inhibition | Affects the luciferin molecule directly. nih.gov |

| Chlorpromazine | Inhibition | Blocks luciferin binding site on hAGP and CLase. mdpi.comnih.gov |

| EDTA / EGTA | Inhibition | Chelates divalent cations, suggesting their importance for luciferase activity. msu.ru |

| Acidic pH | Inhibition | Increases the apparent activation energy of the reaction. researchgate.net |

| (R)-Cypridina Luciferin | Lower Luminescence | Less efficient substrate for Cypridina luciferase compared to the (S)-enantiomer. mdpi.com |

| Cypridina Luciferase | Enhancement | Provides a hydrophobic environment, increasing quantum yield. mdpi.com |

Synthetic Strategies and Analog Development for Oxidized Cypridina Luciferin 1+

Established Synthetic Pathways for Cypridina Luciferin (B1168401)

The foundation for studying oxidized Cypridina luciferin(1+) lies in the ability to obtain its precursor, Cypridina luciferin. Both biological and chemical synthetic pathways have been thoroughly investigated.

Key Precursors and Reaction Steps

The biosynthesis of Cypridina luciferin has been shown to originate from three specific L-amino acids. Feeding experiments using stable isotope-labeled compounds with the marine ostracod Cypridina (Vargula) hilgendorfii have confirmed that the molecule is constructed from L-tryptophan, L-arginine, and L-isoleucine. While the precise enzymatic steps are still under investigation, it is hypothesized that the imidazopyrazinone core is formed through the cyclization of a tripeptide, H₂N-Arg-Trp-Ile-COOH, in a manner that may be similar to the formation of the chromophore in Green Fluorescent Protein (GFP).

The first total chemical synthesis of Cypridina luciferin was achieved by Kishi et al. This landmark achievement not only confirmed the structure of the natural product but also opened the door for creating synthetic analogs. The synthesis involves constructing the core imidazopyrazinone skeleton, which is shared with other marine luciferins like coelenterazine. A key synthetic intermediate is 2-amino-5-(3-indolyl)-pyrazine.

Stereoselective Synthesis Approaches

Cypridina luciferin possesses a single chiral center at the sec-butyl group, which is derived from isoleucine. The absolute configuration of this center in the natural, active form of luciferin is (S). Research has demonstrated that the biosynthesis is highly stereoselective. Feeding experiments with four different 2H-labeled isoleucine isomers (L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine) revealed that L-isoleucine is the predominant precursor incorporated into Cypridina luciferin in vivo.

This stereoselectivity is significant, although not absolute for the luciferase enzyme's activity. While natural luciferin is the (S)-enantiomer, studies on chemically synthesized enantiomers have shown that (R)-Cypridina luciferin can also function as a substrate for Cypridina luciferase, producing light, albeit with a lower turnover rate. Chiral high-performance liquid chromatography (HPLC) has been instrumental in separating and analyzing these enantiomers, confirming that only (S)-Cypridina luciferin is found in extracts from the ostracods.

Rational Design of Oxidized Cypridina Luciferin(1+) Analogs

Rational design of luciferin analogs aims to create novel molecules with improved or altered bioluminescent properties. By systematically modifying the core structure of Cypridina luciferin, researchers can tune the resulting emission color, intensity, and duration.

Structural Modifications for Tunable Emission Properties

The structure-activity relationship of Cypridina luciferin has been investigated by modifying the side-chains at the C2, C6, and C8 positions of the imidazopyrazinone ring. These modifications directly influence the properties of the light-emitting product, oxidized Cypridina luciferin(1+), also known as Cypridina oxyluciferin.

The recognition of the substrate by the luciferase enzyme is sensitive to these changes. For instance:

C6 Position : The indole (B1671886) ring at the C6 position is critical. Replacing it with a phenyl group leads to a dramatic decrease in the light yield.

C8 Position : The length of the alkyl guanidine (B92328) moiety at the C8 position also significantly impacts luminescence.

C2 Position : The enzyme's recognition of the sec-butyl moiety at the C2 position appears less strict. An analog where this group was replaced with a propyl moiety retained 67% of the original light yield, indicating some flexibility in this region.

This research demonstrates that the periphery of the luciferin molecule can be chemically altered to modulate the interaction with the luciferase and, consequently, the emission characteristics.

Table 1: Impact of Structural Modifications on Cypridina Luciferin Analog Activity

| Position of Modification | Original Group | Substituted Group | Effect on Light Yield | Reference |

|---|---|---|---|---|

| C2 | sec-butyl | Propyl | Retained 67% of original yield | |

| C6 | Indole | Phenyl | Dramatically decreased |

Enhancing Quantum Yields and Luminescence Intensity

The quantum yield (Φ), the ratio of emitted photons to reacted luciferin molecules, is a critical parameter for bioluminescent probes. Efforts to enhance this yield for Cypridina luciferin analogs have focused on the electronic properties of the molecule. A key strategy involves the introduction of electron-donating groups.

Studies on the chemiluminescence of Cypridina luciferin analogs, such as 6-aryl-2-methylimidazo[1,2-a]pyrazin-3(7H)-ones, found that analogs with a strong electron-donating aryl group (like a 3-indolyl group, which is present in the natural luciferin) exhibit high quantum yields. This is attributed to the formation of an intramolecular charge transfer (ICT) character in the transition state and the final excited-state product, which facilitates efficient chemiexcitation. The development of synthetic luciferins that are more resistant to rapid oxidation has also been a key factor in creating brighter and more stable reporter systems for various assays.

Development of Luciferin Derivatives for Specific Research Applications

The tunability of Cypridina luciferin has led to the development of powerful derivatives for specialized research purposes, including bioimaging and activity-based sensing.

One major area of development is "caged" luciferins. In this strategy, the luciferin molecule is chemically modified with a "caging" group that renders it inactive. This cage can be designed to be removed by a specific biological trigger, such as an enzyme or a reactive small molecule. Upon removal of the cage, the active luciferin is released, generating a bioluminescent signal that reports on the presence or activity of the trigger. This allows for spatiotemporal control and imaging of specific molecular events within living systems.

Specific Cypridina luciferin analogs have been developed as probes for important biological molecules:

Cypridina Luciferin Analog (CLA) : The analog 2-methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one, known as CLA, is used as a highly sensitive probe for detecting superoxide (B77818) anions (O₂⁻). It emits light upon reaction with O₂⁻, allowing for the real-time measurement of its production by cells like activated human granulocytes.

Fluoresceinyl Cypridina Luciferin Analog (FCLA) : This derivative is used to monitor the production of singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic therapy (PDT). The chemiluminescence of FCLA correlates with ¹O₂ production, making it a potential real-time dosimeter to quantify the effectiveness of PDT treatments.

Clinical Analyte Sensing : The luminescence of Cypridina luciferin has been shown to be enhanced in the presence of certain plasma proteins, such as human plasma alpha 1-acid glycoprotein (B1211001) (hAGP). This phenomenon opens the possibility of developing novel, luminescence-based methods for quantifying clinically

Spectroscopic and Analytical Characterization of Oxidized Cypridina Luciferin 1+

Luminescence Emission Spectroscopy

The characteristic blue light emitted in the Cypridina bioluminescence reaction is a direct result of the formation of an excited-state oxyluciferin molecule, which releases a photon as it returns to its ground state. wikipedia.org The emission spectrum is therefore a key feature for studying the product of the luminescent oxidation. nih.gov The reaction involves Cypridina luciferin (B1168401), molecular oxygen, and the enzyme Cypridina luciferase (CypLase), which catalyzes the reaction to produce light, Cypridina oxyluciferin, and carbon dioxide. nih.govmdpi.com

The exact wavelength of the emitted light is highly sensitive to the microenvironment surrounding the excited oxyluciferin molecule. nih.gov This phenomenon, known as a spectral shift, provides valuable information about the active site of the enzyme. For instance, the emission maximum (λmax) for the reaction catalyzed by native Cypridina luciferase (CLase) is in the range of 478–483 nm. nih.gov However, when the reaction is catalyzed by human plasma alpha 1-acid glycoprotein (B1211001) (hAGP), which exhibits pseudo-luciferase activity, the λmax shifts to 457–458 nm. nih.govresearchgate.net This difference indicates that the environment within the active site of hAGP is distinct from that of CLase. nih.gov The emission spectrum can also be influenced by the polarity, basicity, and geometry of the reaction site. acs.org The emission from (R)-CypL with luciferase has a maximum at 466 nm, nearly identical to the 464 nm peak from (S)-CypL, suggesting the environment for the emitter is consistent regardless of the substrate's initial chirality. mdpi.com

| Catalyst/Environment | Emission Maximum (λmax) |

|---|---|

| Cypridina luciferase (CLase) | 478–483 nm nih.govresearchgate.net |

| Human Alpha 1-Acid Glycoprotein (hAGP) | 457–458 nm nih.govresearchgate.net |

| SARS-CoV-2 Spike Protein | 488 nm acs.org |

| Acetonitrile | 518 nm acs.org |

| Recombinant CypLase with (R)-CypL | 466 nm mdpi.com |

| Recombinant CypLase with (S)-CypL | 464 nm mdpi.com |

The intensity of the emitted light is a critical parameter for quantitative studies and is typically measured in relative light units (RLU). mdpi.comresearchgate.net The quantification of luminescence has revealed significant differences in the efficiency of the reaction based on the chirality of the luciferin substrate. The reaction of the naturally occurring (S)-Cypridina luciferin with CypLase produces a maximum luminescence intensity that is approximately 10-fold higher than that produced by its enantiomer, (R)-Cypridina luciferin. mdpi.comnih.gov Despite its lower light output, studies show that (R)-CypL does act as a substrate for the enzyme, not merely an inhibitor. nih.govisbc-isls2024.com Luminescence intensity can also be dependent on the concentration of the catalyst; for example, the light intensity is proportional to the concentration of hAGP over a specific range. mdpi.com

| Reactants | Substrate Concentration | Maximum Luminescence Intensity (RLU) |

|---|---|---|

| (R)-CypL + CypLase | 0.1 µM | 1,232 - 1,264 mdpi.comresearchgate.net |

| (S)-CypL + CypLase | 0.1 µM | 7,051 researchgate.net |

| (R)-CypL + CypLase | 1.0 µM | 1,318 - 5,070 mdpi.comresearchgate.net |

| (S)-CypL + CypLase | 1.0 µM | 14,804 researchgate.net |

Advanced Chromatographic Techniques for Oxidized Species Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing the components of the luciferin-luciferase reaction mixture. By using chiral HPLC, researchers can monitor the consumption of the different enantiomers of Cypridina luciferin over time. Chromatograms of the reaction mixture of racemic luciferin with CypLase show that the peak corresponding to (S)-CypL decreases much more rapidly than the peak for (R)-CypL. nih.gov After 7 minutes of reaction, the (S)-CypL peak is almost completely gone, while the (R)-CypL peak remains significant. nih.gov This demonstrates a lower turnover rate for the (R)-enantiomer by the enzyme, which directly correlates to its less efficient light production. mdpi.comresearchgate.net This technique allows for the indirect study of the formation of the oxidized product by precisely tracking the disappearance of the substrate. nih.gov

The ability to study the specific roles of the (R) and (S) enantiomers of Cypridina luciferin relies on the preparation of optically pure samples. Chiral HPLC is the essential technique for this purpose, allowing for the separation and purification of the enantiomers from a racemic mixture. mdpi.comisbc-isls2024.com This separation is typically achieved using specialized chiral stationary phases. phenomenex.com For Cypridina luciferin, columns such as CHIRALCEL OZ-RH and CHIRALPAK IM have been used successfully. mdpi.comresearchgate.net The separation is monitored using both a photodiode array (PDA) detector for absorption spectra and a fluorescence detector, with excitation and emission wavelengths set to approximately 430 nm and 570 nm, respectively, to specifically detect the luciferin molecules. mdpi.comresearchgate.netresearchgate.net This analytical method is sensitive enough to determine the optical purity of minute quantities of luciferin and has been used to confirm that natural extracts from Cypridina specimens contain only the (S)-enantiomer. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Chiral Columns | CHIRALCEL OZ-RH (ϕ4.6 × 150 mm, 5 μm), CHIRALPAK IM (ϕ4.6 × 250 mm, 5 μm) | mdpi.com |

| Mobile Phase | Acetonitrile in 100 mM aqueous potassium hexafluorophosphate (B91526) solution (e.g., 30% v/v) | mdpi.com |

| Detection | Fluorescence (Ex: 430 nm, Em: 570 nm) and PDA (for absorption) | mdpi.comresearchgate.net |

| Application | Separation of (R)- and (S)-CypL; analysis of enantiomeric purity | nih.govmdpi.com |

Fluorometric Titration Studies of Protein-Oxidized Luciferin Complexes

The interaction between the light-emitting product, oxyluciferin, and the enzyme is a key aspect of the bioluminescence mechanism. Fluorometric titration analyses of the complex formed between oxidized Cypridina luciferin and Cypridina luciferase (CLase) have been conducted to probe this interaction. nih.gov These studies have shown that the fluorescence of Cypridina oxyluciferin is significantly enhanced when it is bound to the luciferase. nih.gov Furthermore, the analysis indicates that the oxyluciferin molecule is located within a hydrophobic environment in the enzyme's active site. nih.gov This enzyme-product complex itself is the true light emitter, with the protein environment modulating the emission properties of the oxyluciferin. nih.govnih.gov The binding is equimolar, with a dissociation constant (KD) of approximately 3 x 10-7 M. nih.gov

Computational and Theoretical Chemistry of Oxidized Cypridina Luciferin 1+ Systems

Quantum Chemical Calculations of Oxidation Reaction Energetics

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the energetics of the complex oxidation reaction of Cypridina luciferin (B1168401). These calculations allow for the mapping of the potential energy surface, identification of intermediates, and characterization of transition states.

The oxidation of Cypridina luciferin to its light-emitting oxidized form proceeds through a high-energy dioxetanone intermediate. The formation and decomposition of this intermediate are crucial steps that determine the efficiency of the bioluminescent reaction. While specific DFT-optimized geometries and vibrational frequencies for the transition state of Cypridina luciferin oxidation are not extensively documented in publicly available literature, studies on analogous systems, such as firefly luciferin, provide a framework for understanding this process.

For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) studies on firefly luciferin have shown that the oxidation process involves multiple transition states. The reaction is initiated by a single electron transfer from the luciferin anion to molecular oxygen, leading to the formation of a superoxide (B77818) anion and a luciferin radical. The subsequent steps to form the dioxetanone intermediate each have their own transition states. It is plausible that the oxidation of Cypridina luciferin follows a similar multi-step pathway.

Theoretical studies on model systems of Cypridina oxyluciferin suggest a concerted charge transfer-induced luminescence (CTIL) mechanism. In this model, the transition state for the decomposition of the dioxetanone intermediate possesses a significant charge-transfer character, which facilitates the population of the excited state of the final product.

Table 1: Postulated Intermediates and Transition States in the Oxidation of Cypridina Luciferin

| Step | Description | Key Features of Transition State (Hypothesized) |

| 1 | Single Electron Transfer (SET) from luciferin anion to O₂ | Elongated O-O bond; partial negative charge on the oxygen moiety and radical character on the luciferin. |

| 2 | Cyclization to form a dioxetanone intermediate | Formation of a C-O bond and breaking of the O-O bond of the hydroperoxide intermediate. |

| 3 | Decomposition of the dioxetanone | Elongated O-O and C-C bonds of the four-membered ring; significant charge transfer character. |

Note: The characteristics in this table are based on computational studies of analogous bioluminescent systems and represent a hypothesized model for Cypridina luciferin oxidation.

Electron extraction potential (EEP) is a key theoretical parameter that correlates with the ease of removing an electron from a molecule, which is a critical step in the initial stage of the luciferin oxidation process. Lower EEP values suggest that the molecule is more easily oxidized. Natural population analysis (NPA) provides a method for calculating the distribution of electronic charge on the atoms within a molecule, offering insights into how the charge distribution changes during a reaction.

A theoretical study on a series of Cypridina luciferin analogues, specifically 6-aryl-2-methylimidazo[1,2-α]pyrazin-3-(7H)-ketone derivatives, using DFT at the B3LYP/6-311+G(d,p) level of theory, has provided valuable data on EEP and NPA. While these calculations were performed on analogues, they offer a strong indication of the electronic behavior of the parent Cypridina luciferin system. The results showed that the indolyl substituent, present in native Cypridina luciferin, contributes to a lower EEP, thereby facilitating the initial oxidation step.

The study also revealed that the change in natural charge population upon electron extraction is significant, particularly within the imidazopyrazinone core. This suggests a substantial electronic rearrangement occurs as the luciferin anion is converted to its free radical form, a key step on the path to the oxidized species.

Table 2: Calculated Electron Extraction Potentials (EEP) and Natural Population Analysis (NPA) for a Cypridina Luciferin Analogue with a 3-indolyl Substituent

| Solvent | EEP (eV) | Change in NPA Charge on Imidazopyrazinone Moiety (a.u.) |

| Gas Phase | 2.50 | 0.45 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 2.35 | 0.48 |

| Diglyme (DG) | 2.20 | 0.52 |

Data adapted from theoretical studies on Cypridina luciferin analogues. The specific analogue is 6-(3-indolyl)-2-methylimidazo[1,2-α]pyrazin-3-(7H)-one.

Molecular Modeling of Luciferin-Luciferase Interactions

The interaction between the oxidized luciferin and the luciferase enzyme is critical for modulating the properties of the emitted light, including its color and quantum yield. While the crystal structure of Cypridina luciferase with its substrate has not been fully elucidated, molecular modeling techniques such as docking and molecular dynamics (MD) simulations can provide insights into these interactions.

It is well-established that the luciferase provides a hydrophobic pocket for the luciferin. This non-polar environment is believed to shield the excited state of the oxidized luciferin from non-radiative decay pathways, thereby increasing the quantum yield of the bioluminescence. The fluorescence of Cypridina oxyluciferin is significantly enhanced and its spectrum is shifted when it binds to the luciferase, confirming that the oxyluciferin-luciferase complex is the light-emitting species nih.gov.

Prediction and Rationalization of Spectroscopic Behavior

Time-dependent density functional theory (TD-DFT) is a powerful computational method for predicting the electronic absorption and emission spectra of molecules. By calculating the energies of the ground and excited states, TD-DFT can rationalize the color of the emitted light and how it is influenced by the molecular structure and environment.

Experimental studies have shown that the bioluminescence emission of Cypridina luciferin in the presence of its luciferase has a maximum wavelength (λmax) in the blue region of the spectrum, typically around 460-465 nm.

Computational studies on Cypridina oxyluciferin derivatives using TD-DFT have demonstrated that the emission wavelength is highly sensitive to the nature of the substituents on the imidazopyrazinone core. These studies provide a rational basis for the observed spectroscopic properties. For example, extending the π-conjugation of the system generally leads to a red-shift in the emission wavelength.

The blue emission of the native oxidized Cypridina luciferin(1+) is attributed to the specific electronic structure of its imidazopyrazinone core with its particular set of substituents. The luciferase environment plays a crucial role in fine-tuning this emission by influencing the local polarity and the conformational flexibility of the oxidized luciferin.

Table 3: Predicted Spectroscopic Properties of Oxidized Cypridina Luciferin Analogues from TD-DFT Calculations

| Substituent at C5 | Predicted Emission Wavelength (nm) | Predominant Electronic Transition |

| Phenyl | 480 | HOMO -> LUMO |

| Naphthyl | 520 | HOMO -> LUMO |

| Phenanthryl | 562 | HOMO -> LUMO |

Data adapted from TD-DFT studies on Cypridina oxyluciferin derivatives, illustrating the effect of extending π-conjugation on the emission wavelength.

Biosynthesis and Metabolic Pathways Leading to Cypridina Luciferin

De Novo Biosynthesis from Amino Acid Precursors

Research has demonstrated that Cypridina ostracods, such as Cypridina noctiluca and Vargula hilgendorfii, are capable of synthesizing Cypridina luciferin (B1168401) from basic building blocks. researchgate.netnih.gov This endogenous production pathway utilizes amino acids as the primary precursors. researchgate.netresearchgate.net

Feeding experiments using stable isotope-labeled amino acids have been instrumental in identifying the fundamental components of Cypridina luciferin. researchgate.netnih.gov These studies have conclusively shown that the molecule is assembled from three specific L-amino acids. researchgate.netnih.gov The constituent amino acids are:

L-tryptophan

L-isoleucine

L-arginine

The incorporation of these three amino acids into the luciferin molecule has been confirmed through mass spectrometry analysis. researchgate.netnih.gov

Table 1: Precursor Amino Acids in Cypridina Luciferin Biosynthesis

| Precursor Molecule | Role in Biosynthesis |

|---|---|

| L-tryptophan | Forms the indole-containing portion of the imidazopyrazinone core. researchgate.netresearchgate.net |

| L-isoleucine | Contributes the sec-butyl group. researchgate.netresearchgate.net |

While the precise, step-by-step enzymatic pathway for the synthesis of Cypridina luciferin remains to be fully elucidated, a plausible route has been proposed. researchgate.netmsu.ru The prevailing hypothesis suggests that the biosynthesis involves the formation of a tripeptide intermediate composed of the three precursor amino acids: L-arginine, L-tryptophan, and L-isoleucine. msu.ru It is thought that this tripeptide then undergoes a series of cyclization and dehydration reactions to form the characteristic imidazopyrazinone core of the luciferin molecule. msu.ru This proposed mechanism is analogous to the formation of the chromophore in the Green Fluorescent Protein (GFP). msu.ru

Enzymatic Steps in Luciferin Production

Research into the regulation of luciferin availability has identified a key enzymatic step related to its storage. A sulfotransferase enzyme has been identified that plays a crucial role in the reversible sulfation of Cypridina luciferin. msu.rufrontiersin.org

Biological Regulation of Luciferin Metabolism and Storage

To protect the luciferin from non-specific oxidation and to maintain a ready supply for bioluminescence, Cypridina and other marine organisms have developed a method for its storage. frontiersin.org This is achieved by converting the active luciferin into a more stable precursor form. msu.ru

The biological regulation of Cypridina luciferin involves its enzymatic conversion to a 3-enol sulfate (B86663) derivative. msu.rufrontiersin.org This reaction is catalyzed by a species-specific sulfotransferase, which transfers a sulfate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the luciferin. msu.ru This sulfated form is essentially a preluciferin, which is much more stable in aqueous solutions. msu.ru When light emission is required, the reaction can be reversed by the same sulfotransferase, which removes the sulfate group to regenerate the active luciferin. msu.ru

Table 2: Regulation of Cypridina Luciferin

| Regulatory Process | Enzyme | Molecule Formed | Function |

|---|---|---|---|

| Sulfation | Sulfotransferase | Cypridina luciferin 3-enol sulfate | Storage and stabilization of luciferin. msu.rufrontiersin.org |

Applications of Oxidized Cypridina Luciferin 1+ in Biochemical and Biomedical Research

Bioluminescent Reporter Gene Assays

The Cypridina luciferase system is widely utilized in reporter gene assays to study gene expression and cellular processes. thermofisher.comwikipedia.org In these assays, the gene for Cypridina luciferase is placed under the control of a specific promoter of interest. The amount of light produced, which is a direct result of the formation of oxidized Cypridina luciferin(1+), correlates with the activity of that promoter. thermofisher.com

Dual Reporter Systems with Spectrally Resolvable Emitters

A significant advancement in reporter gene technology is the development of dual-reporter assays, which allow for the simultaneous measurement of two independent events in the same sample. This is often achieved by using two different luciferase-luciferin systems that have distinct substrate requirements or produce light at different wavelengths. promega.com

The Cypridina system is particularly well-suited for such dual assays. It can be paired with other luciferases, like the red-emitting luciferase from the Italian firefly Luciola italica, because their light emissions are spectrally distinct. targetingsystems.net Cypridina luciferase produces a blue light with an emission maximum around 460-463 nm, while the red Luciola luciferase emits light at approximately 617 nm. targetingsystems.nettargetingsystems.net This large separation in emission spectra allows researchers to use optical filters to measure each signal independently from a single sample, a technique known as spectral resolving. targetingsystems.net This approach enables the analysis of multiple gene pathways in the same group of cells. targetingsystems.nettargetingsystems.net

| Luciferase System | Substrate | Emission Max (nm) |

| Cypridina luciferase | Cypridina luciferin (B1168401) | ~460-463 |

| Red-emitting Luciola luciferase | D-luciferin | ~617 |

| Green-emitting Renilla luciferase | Coelenterazine | ~527-530 |

| Gaussia luciferase | Coelenterazine | ~482 |

| Data sourced from multiple research and commercial suppliers. targetingsystems.nettargetingsystems.nettargetingsystems.net |

Cell-Based and Secreted Luciferase Assay Formats

A key advantage of the Cypridina luciferase system is that the enzyme is naturally secreted from mammalian cells after expression. thermofisher.comneb.comneb.com This allows for the measurement of reporter activity directly from the cell culture medium without the need to lyse the cells. neb.comneb.com This non-destructive approach offers several benefits:

Real-time monitoring: Researchers can collect samples of the medium at multiple time points from the same population of cells to monitor promoter activity over time. thermofisher.comneb.com

Reduced variability: It eliminates the need to prepare separate cell lysates for each time point, which can introduce experimental variability. targetingsystems.net

High-throughput screening: The simplicity of sample collection (aspirating the supernatant) makes it highly amenable to automated, high-throughput applications. targetingsystems.net

The secreted luciferase is also a very stable protein, meaning the activity measured in the supernatant reflects the cumulative amount of protein produced up to that point. neb.comtargetingsystems.net While assays are typically performed on the supernatant, it is also possible to measure intracellular activity by lysing the cells, providing flexibility in the experimental design. targetingsystems.net

Detection and Quantification of Biomolecules in Research Settings

Beyond its use in reporter gene assays, the bioluminescent reaction that produces oxidized Cypridina luciferin(1+) has been adapted for the direct detection and quantification of other biomolecules.

Quantification of Alpha 1-Acid Glycoprotein (B1211001) (hAGP)

Human alpha 1-acid glycoprotein (hAGP) is an acute phase protein whose concentration in serum can change in response to inflammation and certain diseases. researchgate.netmdpi.com It was discovered that mixing Cypridina luciferin with hAGP induces a light-emitting reaction, even in the absence of Cypridina luciferase. semanticscholar.orgnih.govmdpi.com The intensity of this luminescence is significantly higher (over 12.6-fold) than that produced with other abundant proteins like human serum albumin (HSA) or ovalbumin. semanticscholar.orgnih.govmdpi.com

This finding forms the basis of a method to quantify hAGP. semanticscholar.org Research has shown that the luminescence intensity is proportional to the concentration of hAGP in the range of 400 ng/mL to 10 µg/mL. semanticscholar.orgmdpi.com One challenge is that the presence of HSA in human serum can interfere with the measurement by shifting the emission wavelength. researchgate.net Therefore, for accurate quantification of hAGP in serum samples using this method, depletion of HSA is required. researchgate.net

| Parameter | Value |

| hAGP Detection Range | 400 ng/mL - 10 µg/mL |

| Michaelis Constant (Km) | 0.46 µM |

| Data from a study assuming hAGP acts as a luciferase for Cypridina luciferin. semanticscholar.orgmdpi.com |

Assay for Human Serum Albumin (HSA)

Similar to the detection of hAGP, specific analogs of Cypridina luciferin have been developed to create assays for human serum albumin (HSA), another clinically important protein. A fluoresceinyl Cypridina luciferin analog (FCLA) shows significantly enhanced chemiluminescence in the presence of HSA when detecting singlet oxygen. scnu.edu.cn This enhancement is due to the formation of a complex between FCLA and HSA. scnu.edu.cn

More directly, a synthetic luciferin analog named HuLumino1 was specifically designed to generate bioluminescence upon reacting with HSA. researchgate.net This reaction is highly specific, allowing for the quantification of HSA in human serum samples with an accuracy comparable to standard ELISA methods, but without requiring sample pretreatment. acs.orgresearchgate.net This highlights the tunability of the luciferin structure to create highly specific assays for various target proteins.

Monitoring Reactive Oxygen Species (ROS) in Biological Systems

The detection of reactive oxygen species is crucial for understanding various physiological and pathological processes. Analogs of Cypridina luciferin have been developed as chemiluminescent probes that can react with certain ROS to produce light, thereby indicating their presence.

Singlet Oxygen Detection Methodologies

A notable analog of Cypridina luciferin, the fluoresceinyl Cypridina luciferin analog (FCLA), has demonstrated significant utility as a chemiluminescent probe for the detection of ROS, particularly singlet oxygen (¹O₂) nih.govphotobiology.info. The underlying principle of this detection method is the reaction between the luciferin analog and singlet oxygen, which leads to the formation of an excited-state oxidized product that subsequently emits light upon relaxation to its ground state. The intensity of the emitted light correlates with the amount of singlet oxygen present in the system photobiology.info.

This methodology has been enhanced by the observation that the presence of certain proteins can significantly amplify the chemiluminescence signal, a phenomenon that is discussed in the subsequent section. The specificity of these probes allows for the targeted detection of singlet oxygen, distinguishing it from other reactive oxygen species such as hydrogen peroxide (H₂O₂), hydroxyl radicals (HO•), or superoxide (B77818) anions (O₂⁻) photobiology.info.

Mechanism of Chemiluminescence Enhancement by Proteins

A significant advancement in the use of Cypridina luciferin and its analogs for ROS detection is the discovery that certain proteins can dramatically enhance the chemiluminescence signal. Notably, human serum albumin (HSA) and human plasma alpha 1-acid glycoprotein (hAGP) have been shown to increase the light output from the oxidation of Cypridina luciferin and its analogs nih.govacs.org.

The primary mechanism behind this enhancement is the provision of a hydrophobic environment by the protein acs.org. Fluorometric titration analyses of the oxidized Cypridina luciferin–CLuc complex have indicated that the luciferin is situated within a hydrophobic region of the enzyme acs.org. It is hypothesized that CLuc not only facilitates the reaction with molecular oxygen but also creates a hydrophobic environment that promotes efficient light emission acs.org. This principle extends to other proteins with hydrophobic binding pockets. For instance, when FCLA binds to HSA, it forms a complex where the luciferin analog is shielded from the aqueous environment. This hydrophobic pocket is believed to enhance the efficiency of the chemiluminescent reaction upon interaction with singlet oxygen, leading to a more intense light emission nih.gov.

Studies have shown that the total luminescence intensity of Cypridina luciferin in the presence of hAGP is significantly higher than with other proteins like ovalbumin, human serum albumin, or bovine serum albumin acs.org. This enhancement is so pronounced that it has been termed "biomolecule-catalyzing chemiluminescence (BCL)" msu.ru. In some cases, non-luciferase proteins can exhibit a "pseudo-luciferase" activity, directly catalyzing the oxidative luminescence of luciferin msu.ruthermofisher.com. This has been observed with the SARS-CoV-2 spike protein, which selectively catalyzes the light emission of Cypridina luciferin, a reaction attributed to the specific fit of the luciferin into the protein's hydrophobic pockets msu.ruthermofisher.com.

| Protein | Fold Enhancement of Luminescence (relative to control) | Reference |

| Human Plasma Alpha 1-Acid Glycoprotein (hAGP) | >12.6 | acs.org |

| Human Serum Albumin (HSA) with FCLA | Significant Enhancement | nih.gov |

| SARS-CoV-2 Spike Protein | Catalyzes Luminescence | msu.ruthermofisher.com |

Bioluminescence Resonance Energy Transfer (BRET) for In Vitro and In Vivo Research

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for studying molecular interactions in real-time in living systems. The process involves the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule when they are in close proximity (typically 1-10 nm) researchgate.net. The bioluminescence from the oxidation of Cypridina luciferin by CLuc serves as an excellent energy source for BRET applications.

Development of Far-Red Luminescence Probes

A significant challenge in in vivo imaging is the absorption and scattering of light by biological tissues, particularly in the blue-green region of the spectrum. To overcome this, researchers have focused on developing probes that emit light in the far-red and near-infrared regions, where tissue penetration is much higher mdpi.com.

BRET has been instrumental in the development of such probes. By conjugating Cypridina luciferase (the BRET donor) to a far-red fluorescent organic dye (the BRET acceptor), a luminescent probe can be created that emits far-red light mdpi.comnih.gov. In this system, the oxidation of Cypridina luciferin by CLuc produces blue light. If the far-red dye is in close proximity, the energy from the excited oxyluciferin is transferred to the dye, which then emits light at its characteristic far-red wavelength mdpi.comnih.gov. This approach has been successfully used to create far-red luminescent probes for imaging biomarkers on cell surfaces in living animals mdpi.comnih.gov. Quantum dots have also been utilized as efficient acceptors in BRET systems with Cypridina luciferase, offering the potential for multiplexed imaging due to their symmetric emission spectra nih.gov.

| BRET Donor | BRET Acceptor | Application | Reference |

| Cypridina luciferase (CLuc) | Far-red fluorescent indocyanine derivative | In vivo imaging of a biomarker | mdpi.comnih.gov |

| Cypridina luciferase (CLuc) | Quantum Dots (QDs) | Potential for multiplexed imaging | nih.gov |

Emerging Directions and Future Research Frontiers

Elucidating Unresolved Aspects of CLase Catalysis

Despite its widespread use, the detailed catalytic mechanism of Cypridina luciferase (CLase) and its interaction with luciferin (B1168401) to produce the excited-state oxyluciferin remain partially unresolved. mdpi.comresearchgate.net Current research is actively seeking to illuminate these gray areas, focusing on the enzyme's structural dynamics, the nature of the catalytic pocket, and the precise chemical steps leading to light emission.

One of the key unresolved questions pertains to the enzyme's chirality-recognition ability. Cypridina luciferin possesses a chiral center, resulting in (R)- and (S)-enantiomers. nih.gov While it was known that the natural form is the (S)-enantiomer, recent studies have demonstrated for the first time that CLase can also process (R)-Cypridina luciferin to produce light, albeit less efficiently. nih.govmdpi.com This indicates that (R)-CypL acts as a luminous substrate rather than a simple competitive inhibitor. nih.gov Kinetic analyses have revealed significant differences in how the enzyme handles these two forms, with a lower Michaelis constant (Km) for the (R)-enantiomer suggesting a higher binding affinity, but a much lower maximum luminescence intensity, indicating a slower turnover rate. nih.gov These findings open new avenues for crystallographic and mutagenesis studies to pinpoint the specific amino acid residues responsible for this stereo-recognition, which could explain the observed differences in luminescence efficiency. mdpi.com

Theoretical studies using density functional theory (DFT) have also begun to shed light on the critical intermediate steps. Research suggests that the reaction proceeds through a dioxetanone intermediate. nih.govacs.org The efficiency of chemiexcitation—the generation of the electronically excited state—is highly dependent on the ionization state of this intermediate. Computational models indicate that a dioxetanone with a neutral amide group, formed upon oxygenation of the luciferin, is the species that leads to efficient chemiexcitation, ultimately forming the excited singlet state of oxyluciferin. nih.govacs.orgsci-hub.se Further investigation is needed to experimentally validate these theoretical models and to understand how the enzyme microenvironment stabilizes this specific intermediate to ensure a high quantum yield of bioluminescence.

| Enantiomer | Relative Max. Luminescence Intensity | Km Value (Relative) | Consumption Rate by CLase |

| (S)-Cypridina Luciferin | ~10-fold higher | ~3-fold higher | Faster |

| (R)-Cypridina Luciferin | ~10-fold lower | ~3-fold lower | Slower |

| This table summarizes the comparative kinetic properties of (S)- and (R)-Cypridina luciferin with Cypridina luciferase, based on recent research findings. nih.gov |

Engineering Advanced Oxidized Luciferin(1+) Analogs with Tailored Properties

The chemical structure of Cypridina luciferin provides a versatile scaffold for synthetic modification, enabling the engineering of analogs that, upon oxidation, yield emitters with tailored properties. The goal of this research is to create novel luciferins that produce light with different colors, improved quantum yields, or enhanced stability, thereby expanding the utility of the CLase system. worldscientific.com

The properties of the light-emitting oxidized luciferin(1+) are dictated by the substituents on the core imidazopyrazinone structure. Researchers have synthesized and tested various analogs to probe these structure-activity relationships. For example, modifications to the sec-butyl moiety at the C2 position have shown that this site is somewhat tolerant to changes; substitution with a propyl group retained 67% of the original light yield. mdpi.com Conversely, alterations to the indole (B1671886) ring at the C6 position, such as replacing the NH group with oxygen or sulfur, resulted in significantly lower light emission efficiencies. mdpi.com

One key objective is to modulate the emission wavelength. An analog featuring a naphthyl group at the C6-position was shown to produce a blue-shifted emission spectrum. researchgate.net This is particularly valuable for applications such as Bioluminescence Resonance Energy Transfer (BRET), where spectral separation between the donor and acceptor is critical for a high signal-to-noise ratio. researchgate.netfrontiersin.org The development of a broader palette of colors, extending into red and near-infrared wavelengths, remains a significant goal, as longer wavelengths offer better tissue penetration for in vivo imaging applications. nih.govresearchgate.net While much of the work on red-shifted analogs has focused on the firefly system, the principles of extending electron conjugation within the luminophore core are applicable to the Cypridina scaffold as well. ucl.ac.ukmdpi.com

| Analog Modification | Effect on Luminescence | Reference |

| Propyl group at C2 position | Retained 67% of light yield | mdpi.com |

| O or S atom in C6 indole ring | Lower light emission efficiency | mdpi.com |

| Naphthyl group at C6 position | Blue-shifted emission spectrum | researchgate.net |

| This table presents examples of how modifications to the Cypridina luciferin structure affect the resulting bioluminescence. |

Novel Biosynthetic Pathway Discoveries and Engineering for Production

A major frontier in Cypridina research is the elucidation of its complete biosynthetic pathway. While it has been firmly established through stable isotope feeding experiments that Cypridina luciferin is synthesized de novo from three precursor amino acids—L-tryptophan, L-isoleucine, and L-arginine—the specific enzymes that catalyze this transformation remain unknown. msu.ruresearchgate.netresearchgate.net The discovery of these enzymes is a critical step toward understanding the evolution of this unique metabolic pathway and for enabling its heterologous production.

The proposed biosynthesis involves the cyclization of a tripeptide formed from the three precursor amino acids to create the central imidazopyrazinone core. msu.runih.gov However, the sequence of events, the nature of the intermediates, and the identities of the responsible genes are yet to be discovered. Identifying these genes, likely through transcriptomic and genomic analysis of luminous ostracods like Vargula hilgendorfii, is a primary goal. researchgate.net

Once the biosynthetic genes are identified, they can be transferred into microbial hosts such as E. coli or yeast. This would enable the sustainable and scalable production of Cypridina luciferin, which is currently reliant on complex and low-yield chemical synthesis. worldscientific.com Engineered microbial production would significantly lower the cost and increase the accessibility of the substrate, further promoting the widespread adoption of the Cypridina luciferase system in research and diagnostics. Moreover, understanding the pathway could allow for pathway engineering and the biocatalytic production of novel luciferin analogs by feeding the engineered host with modified amino acid precursors.

Integration with High-Throughput Screening Methodologies in Basic Research

The unique properties of the Cypridina luciferase system make it exceptionally well-suited for integration into high-throughput screening (HTS) platforms. researchgate.netscispace.com Its application as a reporter gene is revolutionizing how large-scale screens are conducted in drug discovery and basic biological research. nih.govpromega.com

A key advantage of Cypridina luciferase is that it is naturally secreted from cells. targetingsystems.netfishersci.com This allows for the measurement of reporter activity directly from the cell culture medium without the need for cell lysis, enabling real-time, kinetic studies on living cells. fishersci.comnih.gov This non-invasive approach is ideal for HTS, as it simplifies workflows, reduces assay time, and allows for the repeated sampling of the same cell populations over time. targetingsystems.net

Furthermore, Cypridina luciferase is one of the brightest known luciferases, exhibiting a very high turnover number. targetingsystems.net This intrinsic brightness translates to exceptional assay sensitivity, allowing for the detection of low-level gene expression and the use of smaller sample volumes or fewer cells, which reduces reagent costs. targetingsystems.netfishersci.com The enzyme's unique substrate, Cypridina luciferin, is not recognized by other common reporter luciferases like firefly or Renilla. This orthogonality makes it an ideal component for multiplexed assays, where the activity of multiple promoters or pathways can be measured simultaneously in the same sample by using different luciferin substrates. targetingsystems.net These features have led to its use in a wide range of HTS applications, including promoter activity studies, cytotoxicity assays, and the screening of compound libraries for effects on specific cellular pathways. nih.govnih.gov

| Feature | Advantage in High-Throughput Screening (HTS) |

| Secreted from cells | No cell lysis required; enables real-time assays on live cells. |

| High signal intensity | Exceptional sensitivity; allows for miniaturization and reduced reagent use. |

| Unique substrate | Enables multiplexed assays with other luciferase systems (e.g., Firefly, Renilla). |

| ATP-independent reaction | Signal is directly proportional to enzyme level, simplifying assay interpretation. |

| This table highlights the key advantages of the Cypridina luciferase system for HTS applications. |

Fundamental Chemical Biology Insights from Luciferin Oxidation

The oxidation of Cypridina luciferin provides a model system for investigating fundamental principles of chemiluminescence and energy transfer in biology. The process by which chemical energy is efficiently converted into light involves complex, ultrafast molecular transformations that are of broad interest to chemists and biologists.

Theoretical studies have been instrumental in dissecting the mechanism, particularly the decomposition of the key dioxetanone intermediate. nih.gov These studies suggest that after the initial formation of the excited-state oxyluciferin (a "dark" chemiluminescent state), the molecule converts into a bright, blue-emitting fluorescent state from which the photon is released. nih.govacs.org Understanding the factors that govern the efficiency of this conversion and the quantum yield of the final fluorescent state is a core objective.

Q & A

Q. What is the fundamental reaction mechanism underlying the oxidation of Cypridina luciferin to its oxidized state (1+), and what experimental factors are critical for reproducibility?

The oxidation of Cypridina luciferin involves a luciferase-catalyzed dehydrogenation reaction in the presence of oxygen, producing oxyluciferin(1+) and emitting light. Key factors include:

- pH control (optimally ~pH 9 for enzymatic activity) to stabilize luciferase and luciferin .

- Oxygen availability , as molecular oxygen is required for the oxidation step .

- Temperature regulation , as elevated temperatures accelerate non-enzymatic autoxidation, which produces no light, necessitating strict thermal control during assays . Reproducibility requires pre-purified luciferase and luciferin, validated via spectrophotometry (e.g., absorption peaks at 270 nm for luciferin) .

Advanced Research Questions

Q. How can researchers experimentally distinguish between enzymatic (luciferase-dependent) and non-enzymatic oxidation pathways of Cypridina luciferin(1+), and what analytical methods resolve conflicting data?

- Kinetic assays : Compare reaction rates under identical conditions with/without luciferase. Enzymatic oxidation exhibits Michaelis-Menten kinetics, while non-enzymatic autoxidation follows first-order kinetics .

- Inhibitor studies : Use luciferase-specific inhibitors (e.g., protease treatments) to suppress enzymatic activity, isolating non-enzymatic pathways .

- Spectroscopic validation : Monitor emission spectra; enzymatic reactions emit a narrow peak (~460 nm), whereas autoxidation produces broader, weaker luminescence . Contradictions in data (e.g., unexpected luminescence in inhibitor-treated samples) may arise from residual luciferase activity or impurities. Validate via SDS-PAGE for luciferase purity .

Q. What methodological approaches are recommended for detecting oxidized Cypridina luciferin(1+) in complex biological matrices, such as cellular lysates or marine samples?

- Bioluminescence-coupled assays : Use recombinant luciferase to selectively oxidize luciferin(1+), with luminescence intensity quantified via microplate readers. Normalize against ATP/Mg²⁺ levels to exclude firefly luciferase interference .

- Chromatographic separation : HPLC with fluorescence detection (ex/em: 320/420 nm) resolves luciferin(1+) from analogs like coelenterazine. Validate retention times using synthetic standards .

- Immunoblotting : Antibodies against Cypridina oxyluciferin(1+) (e.g., anti-SAKAGUCHI-reactive epitopes) enable localization in tissue sections .

Q. How do structural modifications to Cypridina luciferin(1+) impact its luminescent efficiency, and what computational tools aid in predicting these effects?

- Analog synthesis : Introduce substituents (e.g., methoxy groups) at the C2 or C6 positions and measure quantum yields. For example, methoxy-analogs (MCLA) show enhanced stability but reduced intensity .

- DFT calculations : Model electron transitions in oxidized states to predict emission spectra. Software like Gaussian or ORCA can simulate excited-state dynamics .

- Structure-activity relationship (SAR) studies : Correlate substituent electronegativity with luminescence half-life. Polar groups (e.g., -OH) often stabilize the excited state .

Q. What experimental evidence supports or challenges the hypothesis that Cypridina luciferin(1+) cross-reacts with luciferases from phylogenetically distant organisms (e.g., Apogon fish)?

- Cross-reactivity assays : Incubate Cypridina luciferin(1+) with Apogon luciferase and compare luminescence intensity to homologous reactions. Shared emission spectra (λmax ~460 nm) suggest conserved substrate recognition .

- Immunological divergence : Despite functional overlap, Apogon luciferase shows distinct chromatographic elution profiles and lacks cross-reactivity with anti-Cypridina luciferase antibodies, indicating structural divergence .

- Phylogenetic analysis : The absence of Cypridina-like luciferase genes in Apogon supports dietary acquisition of luciferin rather than convergent evolution .

Methodological Best Practices

- Data validation : Replicate assays across independent batches of purified luciferin/luciferase to control for lot-to-lot variability .

- Negative controls : Include heat-inactivated luciferase and anaerobic conditions to baseline non-specific signals .

- Reporting standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols and raw data archiving .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products